2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole
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Overview
Description
2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole is a heterocyclic compound that features both a benzimidazole and a pyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both benzimidazole and pyridine rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole typically involves the condensation of 2-(2-bromoethyl)pyridine with o-phenylenediamine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the bromine atom by the amine group, followed by cyclization to form the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amines or reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar solvents such as DMF or DMSO, often in the presence of a base like triethylamine[][4].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the pyridine or benzimidazole rings .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)benzimidazole: Similar structure but lacks the ethyl linker.
2-(2-Pyridyl)benzimidazole: Another similar compound with slight structural variations.
Uniqueness
2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole is unique due to the presence of the ethyl linker between the pyridine and benzimidazole rings. This structural feature can influence the compound’s binding affinity and specificity towards molecular targets, potentially enhancing its biological activity .
Properties
CAS No. |
213136-16-4 |
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Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(2-pyridin-2-ylethyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H13N3/c1-2-7-13-12(6-1)16-14(17-13)9-8-11-5-3-4-10-15-11/h1-7,10H,8-9H2,(H,16,17) |
InChI Key |
PRJJPULRBFWBJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=CC=CC=N3 |
Origin of Product |
United States |
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